

An In-depth Technical Guide to 3-Pentenenitrile (CAS: 4635-87-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Pentenenitrile

Cat. No.: B094367

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentenenitrile, with the CAS registry number 4635-87-4, is an unsaturated aliphatic nitrile of significant interest in both industrial and research settings.^[1] Structurally, it is a five-carbon chain containing a carbon-carbon double bond and a terminal nitrile functional group.^[2] This unique combination of reactive sites makes it a valuable intermediate in organic synthesis, most notably as a precursor in the production of adiponitrile, a key component in the manufacturing of nylon-6,6.^[3] Beyond its industrial importance, **3-pentenenitrile** has also found applications in neuroscience research, particularly in studies related to nerve function and toxicity.^[4] This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis and purification protocols, and key applications of **3-pentenenitrile**.

Chemical and Physical Properties

3-Pentenenitrile is a clear, colorless to amber liquid with a distinct odor.^{[2][5]} It is less dense than water and exhibits limited solubility in aqueous solutions.^{[1][5]} The majority of commercial preparations of **3-pentenenitrile** exist predominantly as the (E)- or trans-isomer.^[1]

Table 1: Physicochemical Properties of **3-Pentenenitrile**

Property	Value	Reference(s)
CAS Number	4635-87-4	[1]
Molecular Formula	C ₅ H ₇ N	[1]
Molecular Weight	81.12 g/mol	[2]
Appearance	Clear colorless to amber liquid	[4] [5] [6]
Boiling Point	144-147 °C	[1] [4]
Density	0.837 g/mL at 25 °C	[4]
Flash Point	40 °C (104 °F)	[1] [4] [5]
Vapor Pressure	24.9 mmHg at 50 °C	[4]
Refractive Index	n _{20/D} 1.422	[4]

Spectroscopic Data

The structural features of **3-pentenenitrile** give rise to characteristic signals in various spectroscopic analyses.

Mass Spectrometry

Electron ionization mass spectrometry of **3-pentenenitrile** yields a molecular ion peak at m/z 81, corresponding to its molecular weight.[\[4\]](#) The fragmentation pattern is characterized by several key ions, with the base peak typically observed at m/z 41.[\[4\]](#)

Table 2: Mass Spectrometry Data for **3-Pentenenitrile**

m/z	Interpretation	Reference(s)
81	Molecular Ion $[M]^+$	[4]
41	$[C_3H_5]^+$ (Base Peak)	[4]
53	$[C_4H_5]^+$	[4]
39	$[C_3H_3]^+$	[4]
52	$[C_4H_4]^+$	[4]
51	$[C_4H_3]^+$	[4]
28	$[C_2H_4]^+$ or $[N_2]^+$	[4]

Infrared (IR) Spectroscopy

The IR spectrum of **3-pentenenitrile** is distinguished by strong absorption bands corresponding to the nitrile and alkene functional groups.[1]

Table 3: Key Infrared Absorption Bands for **3-Pentenenitrile**

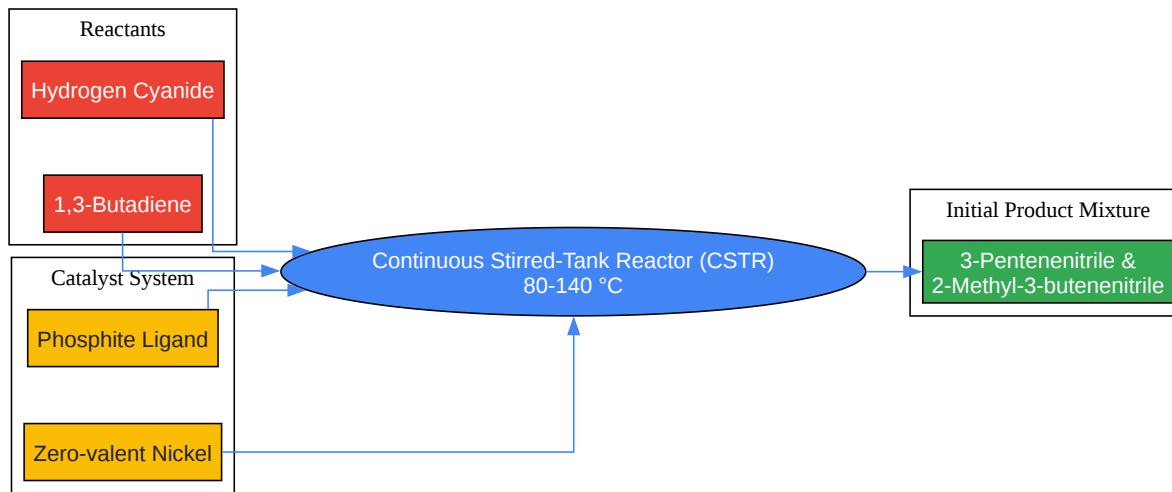
Functional Group	Wavenumber (cm^{-1})	Description	Reference(s)
Nitrile ($\text{C}\equiv\text{N}$)	~2247	Strong, sharp absorption	[1]
Alkene ($\text{C}=\text{C}$)	~1670	Medium absorption	[1]
=C-H stretch	~3030	Medium absorption	[1]
C-H stretch (sp^3)	~2850-2960	Strong absorption	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, assigned spectra are best obtained from dedicated databases, typical chemical shift regions for the protons and carbons in **3-pentenenitrile** can be predicted based on its structure.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for **3-Pentenenitrile**

Atom	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)
-CH ₃	1.6-1.8	15-20
=CH-CH ₃	5.3-5.7	120-130
=CH-CH ₂ -	5.3-5.7	120-135
-CH ₂ -CN	3.1-3.3	20-25
-C≡N	-	117-120


Synthesis and Purification

Industrial Synthesis: Hydrocyanation of Butadiene

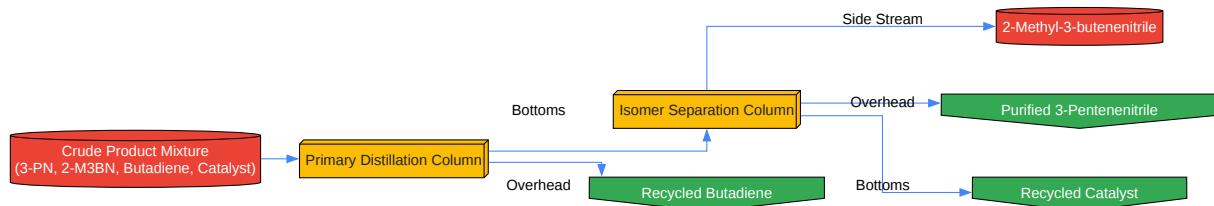
The primary industrial route to **3-pentenenitrile** is the nickel-catalyzed hydrocyanation of 1,3-butadiene.^{[7][8]} This process is a cornerstone of the production of adiponitrile.^[7] The reaction typically involves a zero-valent nickel catalyst complexed with phosphite ligands.^[9]

Experimental Protocol Overview: Industrial Hydrocyanation of Butadiene

- Catalyst Preparation: A catalyst precursor composition is prepared, typically comprising a zero-valent nickel source and a bidentate phosphite ligand.^[9]
- Reaction: A continuous stirred-tank reactor (CSTR) is fed with hydrogen cyanide (HCN), 1,3-butadiene (BD), and the catalyst solution.^[9]
- Reaction Conditions: The reaction is maintained at a temperature between 80 °C and 140 °C.^[10] The residence time in the reactor is controlled to achieve a high conversion of HCN (typically >95%).^[9]
- Product Mixture: The reaction yields a mixture of pentenenitriles, primarily **3-pentenenitrile** and its isomer, 2-methyl-3-butenenitrile.^[7]

[Click to download full resolution via product page](#)

Figure 1: Industrial Synthesis of **3-Pentenenitrile** via Hydrocyanation.


Purification: Multi-stage Distillation

The crude product from the hydrocyanation reaction is a mixture of isomers and unreacted starting materials. Purification to obtain high-purity **3-pentenenitrile** is achieved through a multi-stage distillation process.^[1]

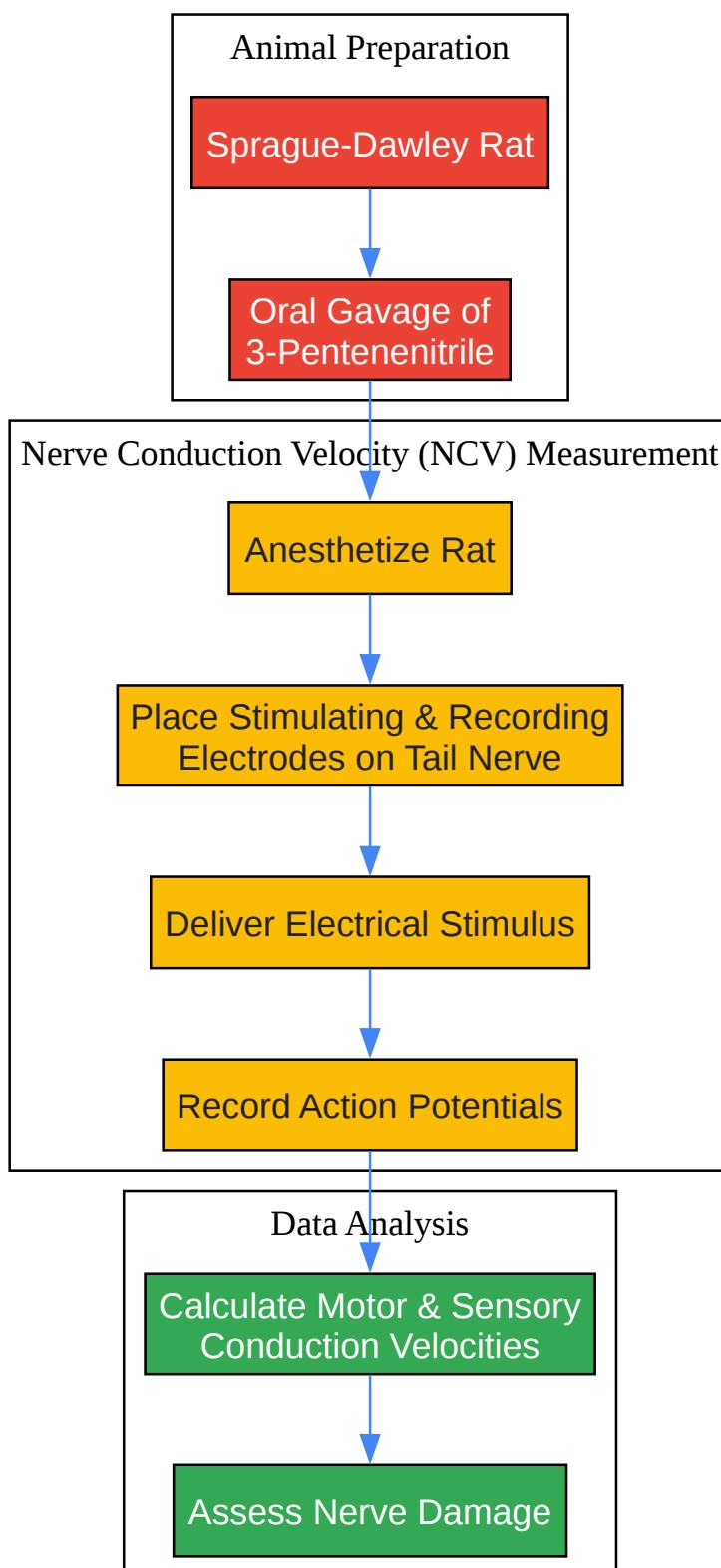
Experimental Protocol Overview: Purification by Distillation

- Primary Distillation: The initial product mixture is fed into a distillation column to remove unreacted 1,3-butadiene as the overhead product, which can be recycled.^[1]
- Isomer Separation: Subsequent distillation stages are designed to separate **3-pentenenitrile** from its isomers, such as 2-methyl-3-butenenitrile.^[1]

- Catalyst Recovery: The high-boiling catalyst system is recovered from the bottom of the distillation column for reuse.[1]

[Click to download full resolution via product page](#)

Figure 2: Purification Workflow for **3-Pentenenitrile**.


Applications in Neuroscience Research

3-Pentenenitrile has been utilized as a neurotoxic agent in animal models to study peripheral neuropathies.[4] By inducing nerve damage, researchers can investigate the mechanisms of neurotoxicity and evaluate potential therapeutic interventions. A key methodology in these studies is the measurement of nerve conduction velocity (NCV).

Experimental Protocol Overview: Induction of Neuropathy and NCV Measurement in Rats

- Animal Model: Male Sprague-Dawley rats are often used for these studies.
- Administration: **3-Pentenenitrile** is administered to the rats, typically orally via gastric intubation.
- Dosage and Duration: The dosage and duration of treatment are varied to induce different degrees of neuropathy.
- NCV Measurement:

- The rats are anesthetized.
- Stimulating and recording electrodes are placed on the tail nerve.
- Electrical pulses are delivered to stimulate the nerve, and the resulting action potentials are recorded.
- The latency and distance between the stimulating and recording electrodes are used to calculate the motor and sensory conduction velocities.
- Data Analysis: Changes in NCV and the amplitude of the action potentials are analyzed to assess the extent of nerve damage.

[Click to download full resolution via product page](#)**Figure 3:** Experimental Workflow for Neuroscience Research.

Safety and Handling

3-Pentenenitrile is a toxic and flammable compound that must be handled with appropriate safety precautions.[1][5] It can be harmful if inhaled, ingested, or absorbed through the skin.[4] Prolonged exposure may lead to delayed cyanide poisoning due to the metabolic release of cyanide.[4]

Recommended Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Store in a tightly sealed container in a cool, dry place.
- In case of exposure, seek immediate medical attention.

Conclusion

3-Pentenenitrile is a versatile chemical with significant industrial applications and utility as a tool in neuroscience research. Its synthesis, purification, and handling require careful consideration of its chemical properties and potential hazards. This technical guide provides a foundational understanding of **3-pentenenitrile** for researchers, scientists, and drug development professionals, summarizing key data and experimental methodologies to support further investigation and application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Electrophysiological deficiency in peripheral nerve induced by treatment for 12 weeks with 2-butenenitrile, 3-butenenitrile, cis-2-pentenenitrile and 3,3-iminodipropionitrile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of potential neurotoxic mechanisms among three chlorinated organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 3-Pentenenitrile | 4635-87-4 [smolecule.com]
- 5. trans-3-Pentenenitrile | C5H7N | CID 5324707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Butenenitrile(109-75-1) 1H NMR spectrum [chemicalbook.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. US20080015378A1 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]
- 9. US7709673B2 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]
- 10. US20080015380A1 - Process for making 3-pentenenitrile by hydrocyanation of butadiene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Pentenenitrile (CAS: 4635-87-4)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b094367#3-pentenenitrile-cas-number-4635-87-4\]](https://www.benchchem.com/product/b094367#3-pentenenitrile-cas-number-4635-87-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com